molecular formula C9H9N3O B14328215 2,6-Dimethylbenzoyl azide CAS No. 106323-97-1

2,6-Dimethylbenzoyl azide

Cat. No.: B14328215
CAS No.: 106323-97-1
M. Wt: 175.19 g/mol
InChI Key: NSIKRJAOFLZNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylbenzoyl azide is a specialized organic azide of significant value in synthetic chemistry, particularly as a pivotal intermediate in the Curtius rearrangement. This reaction is a classic and efficient method for the conversion of carboxylic acids to amines without racemization, making it especially valuable for peptide synthesis and the step-wise construction of complex molecules . Upon heating, this compound rearranges to form an isocyanate. This isocyanate can be trapped with various nucleophiles: reaction with water yields a primary amine, while reaction with an alcohol produces a carbamate (urethane) . This makes it a versatile building block for introducing amine functional groups. The 2,6-dimethyl substitution on the benzene ring may confer steric hindrance, which can influence the compound's reactivity and stability, offering potential advantages in controlling reaction selectivity. Acyl azides like this compound are typically prepared from the corresponding acid chloride or via hydrazide oxidation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as organic azides can be thermally sensitive and may decompose under certain conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106323-97-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2,6-dimethylbenzoyl azide

InChI

InChI=1S/C9H9N3O/c1-6-4-3-5-7(2)8(6)9(13)11-12-10/h3-5H,1-2H3

InChI Key

NSIKRJAOFLZNIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthesis from 2,6-Dimethylbenzoyl Chloride

Reaction Overview

The most direct route involves nucleophilic acyl substitution of 2,6-dimethylbenzoyl chloride with sodium azide (NaN₃). This method leverages the reactivity of acyl chlorides toward azide anions, producing the target compound in high yields.

Procedure
  • Reagents :

    • 2,6-Dimethylbenzoyl chloride (1.0 equiv)
    • Sodium azide (1.2–1.5 equiv)
    • Solvent: Acetone, DMF, or DMSO
    • Temperature: 0°C to reflux
  • Steps :

    • Dissolve 2,6-dimethylbenzoyl chloride (10 mmol) in acetone (50 mL).
    • Add NaN₃ (12 mmol) portionwise under stirring.
    • Reflux for 4–6 hours.
    • Extract with dichloromethane (3 × 30 mL), wash with brine, dry (Na₂SO₄), and concentrate.
    • Purify via silica gel chromatography (hexane/ethyl acetate, 9:1).
  • Yield : 85–92%.

Key Observations
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate the reaction but may require lower temperatures to avoid side reactions.
  • Safety : NaN₃ is highly toxic; reactions must be conducted in a fume hood with explosion-proof equipment.

Direct Synthesis from 2,6-Dimethylbenzoic Acid

Reaction Overview

This one-pot method bypasses the need to isolate the acyl chloride by using trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) to activate the carboxylic acid.

Procedure
  • Reagents :

    • 2,6-Dimethylbenzoic acid (1.0 equiv)
    • TCCA (0.3 equiv)
    • PPh₃ (1.0 equiv)
    • NaN₃ (3.0 equiv)
    • Solvent: Dichloromethane
  • Steps :

    • Cool TCCA (3 mmol) and PPh₃ (10 mmol) in CH₂Cl₂ (20 mL) to 0°C.
    • Add 2,6-dimethylbenzoic acid (10 mmol) and stir for 15 minutes.
    • Add NaN₃ (30 mmol) and warm to room temperature.
    • Stir for 3 hours, wash with water, dry (MgSO₄), and concentrate.
  • Yield : 88–95%.

Mechanistic Insights

TCCA and PPh₃ generate a reactive intermediate (likely a mixed phosphorus-halogen species), enabling direct conversion of the acid to the acyl azide without isolating the chloride.

Alternative Methods Using Trimethylsilyl Azide (TMSN₃)

Reaction Overview

TMSN₃ offers a safer alternative to NaN₃, particularly in large-scale syntheses.

Procedure
  • Reagents :

    • 2,6-Dimethylbenzoyl chloride (1.0 equiv)
    • TMSN₃ (1.5 equiv)
    • Catalyst: ZnCl₂ or Cu(OTf)₂ (0.1 equiv)
    • Solvent: THF or acetonitrile
  • Steps :

    • Mix 2,6-dimethylbenzoyl chloride (10 mmol) and TMSN₃ (15 mmol) in THF (30 mL).
    • Add ZnCl₂ (1 mmol) and stir at 25°C for 12 hours.
    • Quench with water, extract with ethyl acetate, and purify by distillation.
  • Yield : 78–85%.

Advantages
  • Reduced toxicity compared to NaN₃.
  • Compatible with moisture-sensitive substrates.

Comparative Analysis of Methods

Method Starting Material Reagents Yield (%) Safety Considerations
Acyl Chloride + NaN₃ 2,6-Dimethylbenzoyl chloride NaN₃, DMF 85–92 High toxicity of NaN₃
Direct Acid Conversion 2,6-Dimethylbenzoic acid TCCA, PPh₃, NaN₃ 88–95 Mild conditions, avoids acyl chloride
TMSN₃-Mediated 2,6-Dimethylbenzoyl chloride TMSN₃, ZnCl₂ 78–85 Safer but lower yield

Characterization and Validation

  • IR Spectroscopy : Strong azide absorption at 2100–2120 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 2.38 (s, 6H, CH₃), 7.15–7.30 (m, 3H, Ar-H).
  • ¹³C NMR : δ 21.4 (CH₃), 128.9–138.2 (Ar-C), 170.5 (C=O).

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzoyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of substituted benzoyl compounds.

    Reduction: Formation of 2,6-dimethylbenzylamine.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzoyl azide primarily involves its reactivity as an azide. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

    Benzoyl azide: Similar structure but without the methyl groups at the 2 and 6 positions.

    2,4-Dimethylbenzoyl azide: Similar structure with methyl groups at different positions.

    Phenyl azide: Lacks the carbonyl group present in benzoyl azides.

Uniqueness: 2,6-Dimethylbenzoyl azide is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can lead to different reaction pathways and products compared to other azides .

Q & A

Q. Methodology :

  • Step 1 : Start with 2,6-dimethylbenzoic acid. Convert to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions.
  • Step 2 : React the acyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 0–5°C to form the acyl azide.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via <sup>1</sup>H NMR (absence of acyl chloride peaks at δ 8.5–9.5 ppm) and IR spectroscopy (characteristic N₃ stretch at ~2100 cm⁻¹) .

Q. Critical Note :

  • Avoid prolonged heating to prevent Curtius rearrangement. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc).

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Q. Key Techniques :

  • <sup>13</sup>C NMR : Look for peaks at δ 165–170 ppm (carbonyl C=O) and δ 120–130 ppm (aromatic carbons). Methyl groups appear at δ 20–25 ppm .
  • Resonance Raman (rR) Spectroscopy : Identify Fe–N₃ vibrational modes (450–500 cm⁻¹) in coordination complexes, as demonstrated in FeIII-dapsox-azide adducts .
  • X-ray Crystallography : Resolve azide bond angles (e.g., Fe–N–N₂ angles ~120–130°) and intermolecular H-bonding interactions (e.g., NH···N₃ distances < 2.5 Å) .

Advanced: How do steric effects from 2,6-dimethyl groups influence azide reactivity in Staudinger reactions?

Q. Mechanistic Insight :

  • The 2,6-dimethyl substituents create steric hindrance, slowing nucleophilic attack on the azide. However, electron-withdrawing groups (e.g., acyl) enhance electrophilicity, enabling rapid phosphine coordination.
  • Example : In Staudinger reactions with triarylphosphines, 2,6-dichlorophenyl azides form stable aza-ylides (t½ < 10 min at 25°C) due to electronic activation, a principle applicable to dimethyl analogs .

Q. Experimental Design :

  • Compare reaction rates (via <sup>31</sup>P NMR) between 2,6-dimethyl and unsubstituted benzoyl azides. Use DFT calculations (B3LYP/6-31G*) to model transition states and steric energy barriers .

Advanced: How can computational methods resolve contradictory data on azide bonding modes in metal complexes?

Q. Case Study :

  • For FeIII-azide adducts, conflicting XRD and Raman data on azide symmetry were resolved using hybrid DFT (e.g., crystal structure coordinates vs. optimized geometries).
    • XRD Model : Fixed Fe–N bond lengths (1.95 Å and 2.10 Å) and H-bonding interactions (NH···N₃ = 2.3 Å) .
    • DFT-Optimized Model : Predicted symmetric azides but failed to match experimental Raman bands, favoring the XRD-based model .

Q. Recommendation :

  • Combine periodic DFT (for solid-state interactions) and solvation models (COSMO for aqueous environments) to reconcile discrepancies .

Advanced: What are the implications of this compound’s electronic structure for ROS-scavenging applications?

Q. Research Findings :

  • FeIII-dapsox-azide complexes mimic FeSOD activity, disproportionating superoxide (O₂⁻) via π-backbonding from Fe to N₃. The 2,6-dimethyl groups stabilize low-spin FeIII, enhancing catalytic turnover .

Q. Methodological Framework :

  • Electrochemical Analysis : Measure redox potentials (cyclic voltammetry in pH 7.4 buffer) to assess FeIII/II transitions.
  • Kinetic Assays : Use stopped-flow spectroscopy to monitor O₂⁻ decay rates (λ = 250–300 nm) .

Advanced: How to design a kinetic study for azide-alkyne cycloadditions (SPAAC) using this compound?

Q. Protocol :

  • Substrate : Pair with strained cyclooctynes (e.g., BCN or DIBAC) in PBS (pH 7.4).

  • Kinetic Monitoring : Track reaction via UV-Vis (loss of azide absorbance at 270 nm) or <sup>19</sup>F NMR (if fluorinated tags are used).

  • Rate Comparison :

    Cyclooctynek (M⁻¹s⁻¹)Reference
    BCN0.12
    DIBAC2.8

Key Variable : Steric bulk from 2,6-dimethyl groups reduces k by ~50% compared to unsubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.